2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohepta[c]pyridazin ring fused with a thiazole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE involves multiple steps, starting with the preparation of the cyclohepta[c]pyridazin ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The thiazole moiety is then introduced via a coupling reaction, typically using reagents such as thionyl chloride and phenylthiourea .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETIC ACID: Shares the cyclohepta[c]pyridazin ring but lacks the thiazole moiety.
2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-2-YL}ACETIC ACID: Contains a triazolo ring instead of the thiazole moiety.
Uniqueness
The uniqueness of 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]ACETAMIDE lies in its combined cyclohepta[c]pyridazin and thiazole structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H24N4O2S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C22H24N4O2S/c27-20(14-26-22(28)13-17-9-5-2-6-10-18(17)25-26)23-12-11-21-24-19(15-29-21)16-7-3-1-4-8-16/h1,3-4,7-8,13,15H,2,5-6,9-12,14H2,(H,23,27) |
InChI Key |
XHJKGFAVDBUSFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.